

The Structural Elucidation of 6-Amino-5-iodonicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262

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This guide provides a comprehensive technical overview of the molecular structure and properties of **6-Amino-5-iodonicotinonitrile**, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into the compound's chemical identity, structural characteristics, and predicted reactivity.

Chemical Identity and Molecular Architecture

6-Amino-5-iodonicotinonitrile is a heterocyclic aromatic compound built upon a pyridine core. This core structure is functionalized with three key substituents: an amino (-NH₂) group at the 6-position, an iodine (-I) atom at the 5-position, and a nitrile (-CN) group at the 3-position.

Identifier	Value	Source
IUPAC Name	6-amino-5-iodopyridine-3-carbonitrile	[1][2]
Synonyms	6-Amino-5-iodonicotinonitrile	[1][3]
CAS Number	1187322-51-5	[1]
Molecular Formula	C ₆ H ₄ IN ₃	[1][3]
Molecular Weight	245.02 g/mol	[3]

The spatial arrangement of these functional groups on the pyridine ring dictates the molecule's electronic properties and, consequently, its chemical behavior. The electron-donating amino group and the electron-withdrawing nitrile and iodo groups create a unique electronic landscape across the aromatic system.

Molecular Structure Visualization:

Caption: 2D structure of **6-Amino-5-iodonicotinonitrile**.

Spectroscopic Signature for Structural Verification

While a comprehensive, publicly available dataset of the spectra for **6-Amino-5-iodonicotinonitrile** is limited, we can predict the expected spectroscopic characteristics based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of ^1H NMR, ^{13}C NMR, IR, and mass spectra for this compound.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets, with their precise chemical shifts determined by the combined inductive and resonance effects of the amino, iodo, and cyano groups. The amino protons will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached functional groups. The carbon bearing the cyano group is expected to appear in the 115-120 ppm range, while the carbons attached to the iodine and amino groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational frequencies to expect include:

- N-H stretching: Characteristic sharp peaks in the region of 3300-3500 cm^{-1} corresponding to the primary amine.
- C \equiv N stretching: A sharp, intense absorption band around 2220-2260 cm^{-1} for the nitrile group.
- C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm^{-1} region.
- C-I stretching: A weaker absorption in the far-infrared region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

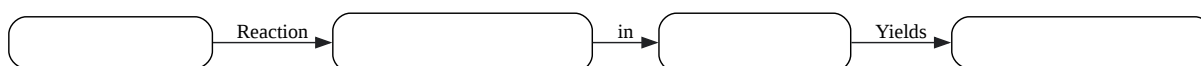
Mass spectrometry will confirm the molecular weight of the compound. The nominal mass is 245 g/mol. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₆H₄IN₃. The fragmentation pattern would likely involve the loss of iodine, the cyano group, and potentially HCN from the pyridine ring, providing further structural evidence.

Synthesis and Reactivity Profile

Synthetic Pathways

A definitive, published synthetic route for **6-Amino-5-iodonicotinonitrile** is not readily available in the reviewed literature. However, its structure suggests a plausible synthesis could be achieved through the iodination of 6-aminonicotinonitrile. This precursor, 6-aminonicotinonitrile, is commercially available.^[5] The iodination could likely be accomplished using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The amino group at the 6-position is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored for substitution.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis of **6-Amino-5-iodonicotinonitrile**.

Predicted Chemical Reactivity

The reactivity of **6-Amino-5-iodonicotinonitrile** is governed by the interplay of its functional groups on the pyridine ring.

- **Amino Group:** The primary amino group can act as a nucleophile and is susceptible to reactions such as acylation, alkylation, and diazotization. It also strongly activates the pyridine ring towards electrophilic aromatic substitution, although the ring is already substituted.
- **Iodo Group:** The iodine atom is a potential site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes **6-Amino-5-iodonicotinonitrile** a valuable building block for the synthesis of more complex molecules. The C-I bond can also be subject to nucleophilic aromatic substitution, though generally, halogens other than fluorine are less reactive as leaving groups in such reactions on pyridine rings.^[6]
- **Nitrile Group:** The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions.
- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron density of the ring is influenced by all three substituents, affecting its susceptibility to further substitution reactions.

Three-Dimensional Structure and Solid-State Properties

A published crystal structure for **6-Amino-5-iodonicotinonitrile** was not found. However, analysis of crystal structures of related aminopyridine and iodinated aromatic compounds can provide insights into its likely solid-state conformation.^{[7][8]} It is expected that the pyridine ring is planar. In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule is highly probable. These interactions would play a significant role in the crystal packing and influence physical properties such as melting point and solubility.

Conclusion

6-Amino-5-iodonicotinonitrile is a multifunctional heterocyclic compound with a well-defined chemical structure. While detailed experimental data on its properties are not extensively published, its structure allows for reliable predictions of its spectroscopic characteristics and chemical reactivity. The presence of amino, iodo, and nitrile functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of medicinal chemistry and materials science. Further experimental investigation into its synthesis, reactivity, and solid-state structure would be a valuable contribution to the field.

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